molecular formula C19H19NO4 B2887673 Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate CAS No. 2034540-09-3

Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate

Cat. No.: B2887673
CAS No.: 2034540-09-3
M. Wt: 325.364
InChI Key: RXUYECKDVOCWRX-UHFFFAOYSA-N
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Description

Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Scientific Research Applications

Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate has several scientific research applications:

Safety and Hazards

The safety data sheet for a related compound, “Methyl benzoate”, indicates that it is a combustible liquid and harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

Future Directions

The future directions for research on “Methyl 4-(3-(phenoxymethyl)azetidine-1-carbonyl)benzoate” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications in various fields. Recent advances in the chemistry and reactivity of azetidines have been reported, and these could provide a basis for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenoxymethyl-substituted amine with a suitable benzoate derivative can lead to the formation of the desired azetidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom or the phenoxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenoxymethyl group may also play a role in binding to target sites, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with biological activity.

    Azetidine-3-carboxylic acid: Another azetidine derivative with potential medicinal applications.

    Phenoxymethylpenicillin: An antibiotic with a phenoxymethyl group, highlighting the importance of this functional group in medicinal chemistry.

Uniqueness

Methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate is unique due to its specific combination of the azetidine ring and the phenoxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-[3-(phenoxymethyl)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-23-19(22)16-9-7-15(8-10-16)18(21)20-11-14(12-20)13-24-17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUYECKDVOCWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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